molecular formula C16H25N3O3 B2504783 Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate CAS No. 1197826-03-1

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate

Cat. No.: B2504783
CAS No.: 1197826-03-1
M. Wt: 307.394
InChI Key: BCVFPBMITPESDL-UHFFFAOYSA-N
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Description

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a cyano group, and a cyclopropyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1-cyano-1-cyclopropylethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines resulting from the reduction of the cyano group.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but with a tetrahydroquinoline ring instead of a piperidine ring.

    Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-pyrrolidine-3-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-22-15(21)12-5-4-8-19(9-12)10-14(20)18-16(2,11-17)13-6-7-13/h12-13H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVFPBMITPESDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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